molecular formula C10H12ClN3O B6302901 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride CAS No. 2270908-48-8

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride

Cat. No.: B6302901
CAS No.: 2270908-48-8
M. Wt: 225.67 g/mol
InChI Key: PSRNZSPHKJPMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride typically involves the reaction of 3-ethyl-4(3H)-quinazolinone with an amine source under specific conditions. One common method includes the use of ammonium chloride and a suitable solvent, such as ethanol, under reflux conditions. The reaction is monitored until the desired product is formed, which is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinazolin-4(3H)-one: Lacks the ethyl group, which may affect its biological activity and properties.

    3-Ethylquinazolin-4(3H)-one:

    4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride is unique due to the presence of both the amino and ethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

6-amino-3-ethylquinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-6H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNZSPHKJPMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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